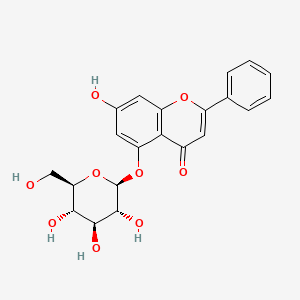![molecular formula C13H17NO B1493628 trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol CAS No. 1845027-30-6](/img/structure/B1493628.png)
trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol (TACB), is a cyclic organic compound belonging to the class of cyclobutanes. It is a colorless to pale yellow liquid, and is soluble in water, methanol, ethanol, and acetonitrile. TACB has been studied for its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Conformational Preferences and Structural Analysis
- Research has elucidated the marked preference for folding into well-defined helical or strand-like conformations for cyclobutane-containing peptides, showcasing their potential as scaffolds for designing novel peptidomimetics with predictable secondary structures. This includes studies on cyclobutane β-amino acid oligomers, indicating their tendency to adopt a 12-helix folding in both solution and solid states, as well as their incorporation into rigid β-peptides (Fernandes et al., 2010), (Izquierdo et al., 2005).
Synthetic Utility and Biomedical Applications
- Cyclobutane derivatives have been utilized as intermediates in the synthesis of compounds with potential applications in biomedical fields, including as surfactants, gelators, and ligands for metal cations. This demonstrates their versatility and potential in creating materials for healthcare and research purposes (Illa et al., 2019).
Pharmacological and Biological Insights
- Some cyclobutane amino acids have shown promise in pharmacological applications, such as NMDA receptor antagonism and anticonvulsant actions, highlighting their potential therapeutic value (Gaoni et al., 1994). Additionally, analogs like trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid have been explored in clinical trials for imaging in metastatic prostate cancer, indicating their utility in diagnostic applications (Inoue et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-(2,3-dihydro-1H-inden-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-6-5-12(13)14-11-7-9-3-1-2-4-10(9)8-11/h1-4,11-15H,5-8H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDHMEKYPWDZDD-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
